1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Description
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Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F2N2O2/c1-13-22(30)28(12-16-17(24)5-4-6-18(16)25)20-7-2-3-8-21(20)29(13)23(31)15-10-9-14(26)11-19(15)27/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOCPRYEVKGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by a quinoxaline core substituted with dichlorophenyl and difluorobenzoyl groups. Its molecular formula is , which contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have shown that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of specific metabolic enzymes. For example, it has been suggested that similar quinoxaline derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Antioxidant Activity : Some studies indicate that quinoxaline derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects.
Anticancer Activity
A recent study evaluated the antiproliferative effects of various quinoxaline derivatives against breast and lung cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential. The mechanism was primarily through the induction of apoptosis as confirmed by flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.8 | Cell cycle arrest and apoptosis |
Enzyme Inhibition Studies
In another investigation focusing on enzyme inhibition, the compound demonstrated effective inhibition of AChE with an IC50 value comparable to standard inhibitors used in Alzheimer’s disease treatment. This suggests potential applications in neuroprotective therapies.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| AChE | 8.0 | Donepezil |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity, particularly regarding protecting groups and reaction conditions?
- Methodological Answer : Synthesis of the quinoxalin-2-one core requires sequential coupling of the dichlorophenylmethyl and difluorobenzoyl substituents. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions, with careful selection of protecting groups (e.g., Boc for amines). Optimize solvent systems (e.g., DMF/ethanol mixtures) and reaction temperatures (60–80°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can structural characterization be validated for this compound?
- Methodological Answer : Employ a combination of techniques:
Q. What are the recommended protocols for solubility testing in biological assays?
- Methodological Answer : Test solubility in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For in vitro assays, maintain DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-saturate solutions via sonication (30 min) and centrifugation (14,000 rpm, 10 min) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Substitute the quinoxalin-2-one core with pyridazine or quinazoline to assess ring flexibility.
- Substituent variations : Replace 2,4-difluorobenzoyl with trifluoromethyl or nitro groups to evaluate electronic effects.
- Assay design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and compare IC values. Validate via molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. How to resolve contradictions in reported biological activity across different assay models?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Metabolite analysis : Employ LC-MS/MS to detect degradation products or active metabolites interfering with results .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition.
- In silico toxicity : Apply Derek Nexus for structural alerts (e.g., mutagenicity via Ames test models). Validate with in vitro hepatocyte assays .
Key Research Challenges
- Stereochemical Control : The 3-methyl group may induce axial chirality; use chiral HPLC (Chiralpak IA column) to separate enantiomers .
- Fluorine Substituent Effects : The 2,4-difluorobenzoyl group’s electron-withdrawing properties may reduce metabolic stability. Monitor via microsomal incubation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
